1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Description
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O/c1-15-6-4-11(5-7-15)16-8-2-10(3-9-16)12(17)14-13/h10-11H,2-9,13H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKZAZWAILGUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1’-Methyl-1,4’-bipiperidine-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with hydrolase enzymes, affecting their catalytic functions . These interactions are crucial for understanding the compound’s potential therapeutic effects.
Cellular Effects
The effects of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s mode of action.
Temporal Effects in Laboratory Settings
The temporal effects of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide vary with different dosages. Low doses may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
1’-Methyl-1,4’-bipiperidine-4-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1’-Methyl-1,4’-bipiperidine-4-carbohydrazide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within cells . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Biological Activity
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of 244.35 g/mol. Its structure includes a bipiperidine core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with cellular pathways. It has been reported to exhibit:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing conditions such as diabetes and obesity.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. A summary of cytotoxicity assays conducted is presented below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 25 | Induction of apoptosis |
| MCF-7 (Breast) | 30 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of proliferation |
These results indicate that the compound's effectiveness varies across different cell types, highlighting the need for targeted studies.
Antidiabetic Activity
Research has also focused on the antidiabetic potential of this compound. Key findings include:
- α-Amylase Inhibition : The compound has shown promising results in inhibiting α-amylase activity, which is crucial for carbohydrate digestion.
| Assay Type | Result |
|---|---|
| α-Amylase Inhibition | IC50 = 15 µM |
This inhibition suggests that the compound could help manage blood glucose levels by reducing carbohydrate absorption.
Case Studies
Recent case studies have explored the application of this compound in therapeutic settings:
- Study on Cancer Treatment : A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
- Diabetes Management Trial : In a preclinical trial, diabetic rats treated with the compound exhibited improved glycemic control and reduced insulin resistance compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between 1'-methyl-1,4'-bipiperidine-4-carbohydrazide and related bipiperidine derivatives:
Key Observations:
Functional Group Impact : The carbohydrazide group in the target compound distinguishes it from analogs like 1-methyl-2,2'-bipiperidine, enabling unique hydrogen-bonding interactions critical for enzyme inhibition .
Synthetic Routes : The synthesis of this compound likely parallels methods for 4-methylpiperidine-1-carbothiohydrazide, involving condensation of hydrazides with carbonyl compounds .
Antioxidant and Anticancer Potential
- Cytotoxic Activity : Analogous bipiperidine derivatives (e.g., paracyclophanylthiazoles) demonstrate anti-leukemia activity (IC₅₀: 2–10 µM) in vitro, though specific data for the target compound remains unpublished .


Structural Characterization
- Crystallography : Related compounds (e.g., methyl (E)-2-((E)-2-(2-(1,4-dibenzen-cyclohexaphane-12-carbonyl)hydrazinylidene)-3-benzyl-4-oxothiazolidin-5-ylidene)acetate) were structurally resolved using SHELXL and ORTEP-3 , highlighting the role of crystallographic tools in validating bipiperidine derivatives .
Preparation Methods
General Synthetic Strategy
The synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide generally proceeds via:
- Construction of the bipiperidine skeleton, often starting from piperidine derivatives.
- Introduction of the methyl substituent at the 1' position.
- Functionalization at the 4' position to form the carbohydrazide group.
This typically involves esterification or acid derivative formation followed by hydrazide formation through reaction with hydrazine or hydrazine derivatives.
Stepwise Preparation Details
Alternative and Advanced Techniques
- Microwave-assisted synthesis: To reduce reaction times and improve yields, microwave irradiation can be employed during hydrazide formation or methylation steps.
- Continuous flow chemistry: For scale-up and enhanced control over reaction parameters, continuous flow reactors may be used to optimize the synthesis process.
Representative Reaction Scheme
- Methylation of 1,4'-bipiperidine → 1'-methyl-1,4'-bipiperidine
- Esterification of 1'-methyl-1,4'-bipiperidine-4-carboxylic acid → methyl ester
- Hydrazinolysis of ester → this compound
Research Findings and Reaction Conditions
- The hydrazide formation step is critical and typically requires refluxing with hydrazine hydrate for several hours to ensure complete conversion.
- Reaction progress is commonly monitored by thin-layer chromatography (TLC) and confirmed by disappearance of ester or acid peaks in IR and NMR spectra.
- Purity and identity are verified through spectroscopic methods including NMR, IR, and mass spectrometry.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Condition | Outcome/Notes |
|---|---|---|
| Methylation agent | Methyl iodide or methyl sulfate | Selective methylation at 1' nitrogen |
| Esterification | Methanol, acid catalyst, reflux (3-6 h) | Formation of methyl ester intermediate |
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux (4-8 h) | Conversion to carbohydrazide with high yield |
| Purification | Acidification, filtration, washing | Isolated as solid, >95% purity achievable |
| Reaction monitoring | TLC, NMR, IR | Confirm stepwise conversion and product formation |
Q & A
Q. Critical Factors for Yield Optimization :
- Temperature control : Exothermic reactions (e.g., ring-opening of oxiranes) require precise thermal management to avoid side products .
- Catalysts : Use of MnCl₂·4H₂O or similar Lewis acids enhances reaction efficiency in cyclization steps .
Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. Resolution Workflow :
Acquire 2D NMR (COSY, NOESY) to confirm connectivity.
Compare experimental data with DFT-calculated chemical shifts for proposed tautomers .
Advanced: What strategies optimize reaction conditions to improve purity and scalability?
Methodological Answer:
- Solvent selection : Dichloromethane enhances electrophilic substitution in piperidine functionalization, while DMSO improves solubility of intermediates .
- Catalytic systems : Pd/C or Ni catalysts enable efficient cross-coupling for bipiperidine scaffolds .
- Workup protocols : Liquid-liquid extraction (water/ethyl acetate) removes unreacted hydrazine, minimizing byproducts .
Case Study :
In analogous compounds, replacing THF with DMF increased yield from 45% to 72% due to improved intermediate stability .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The carbohydrazide group often forms hydrogen bonds with catalytic residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds .
- MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100 ns trajectories .
Crystallography: What are best practices for resolving crystal structures using SHELXL?
Methodological Answer:
- Data collection : Use synchrotron radiation for high-resolution (< 1.0 Å) data, critical for modeling disorder in methyl groups .
- Refinement :
- Validation : Check Rint (< 5%) and Flack parameter for enantiopurity .
Safety: What precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill management : Neutralize hydrazide-containing spills with 10% acetic acid before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


